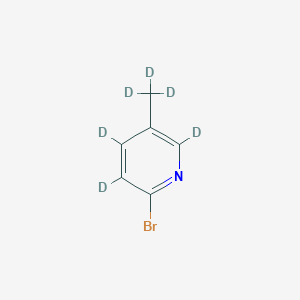
2-Bromo-5-picoline-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-picoline-d6 is a deuterated derivative of 2-Bromo-5-picoline, where the hydrogen atoms are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties. It is identified by the chemical formula C₆D₆BrN and has a molecular weight of 178.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-picoline-d6 typically involves the bromination of 5-picoline-d6. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the picoline ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-picoline-d6 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form 5-picoline-d6.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution: Products include various substituted picolines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: 5-picoline-d6.
Scientific Research Applications
2-Bromo-5-picoline-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Pharmaceutical Research: Employed in the development and validation of analytical methods for drug testing.
Environmental Studies: Used in tracing studies to understand the environmental fate and transport of brominated compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-5-picoline-d6 is primarily related to its role as a labeled compound in analytical studies. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing for precise quantification and structural elucidation of complex mixtures. The bromine atom can also participate in various chemical reactions, making it a versatile compound for synthetic applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-picoline: The non-deuterated version of 2-Bromo-5-picoline-d6.
2-Chloro-5-picoline: A similar compound where the bromine atom is replaced with chlorine.
2-Fluoro-5-picoline: A similar compound where the bromine atom is replaced with fluorine.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the compound’s stability and allows for more accurate quantification in NMR spectroscopy compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C6H6BrN |
|---|---|
Molecular Weight |
178.06 g/mol |
IUPAC Name |
2-bromo-3,4,6-trideuterio-5-(trideuteriomethyl)pyridine |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3,2D,3D,4D |
InChI Key |
YWNJQQNBJQUKME-RLTMCGQMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1C([2H])([2H])[2H])[2H])Br)[2H] |
Canonical SMILES |
CC1=CN=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


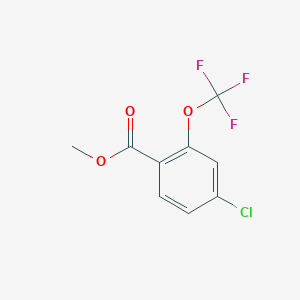

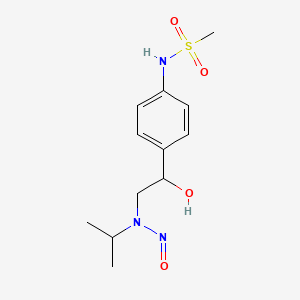
![(2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13441524.png)
![Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
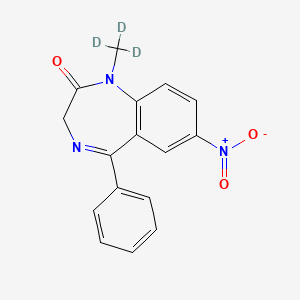
![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)
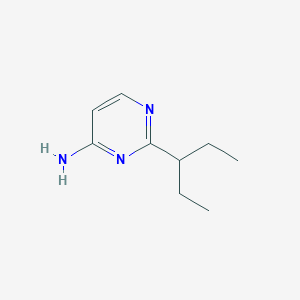

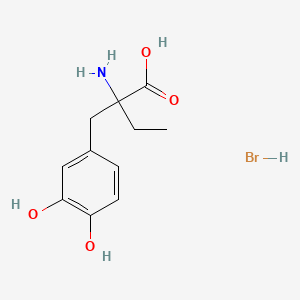
![(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13441573.png)

